N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21FN2O2S and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, such as acetochlor and metolachlor, have been extensively studied for their metabolic pathways in both human and rat liver microsomes. These studies reveal complex metabolic activations that could potentially lead to DNA-reactive products, suggesting a mechanism for their carcinogenic effects observed in animal models. Understanding the metabolic pathways of these compounds contributes to assessing their environmental impact and safety for human exposure (Coleman et al., 2000).
Synthesis of Anti-inflammatory Compounds
Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity. The synthesis of these derivatives involves reacting pyrazole with various substituted acetamides, highlighting the potential of similar compounds for therapeutic use (Sunder et al., 2013).
Novel Antipsychotic Agents
The exploration of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents demonstrates the therapeutic potential of compounds with specific structural features, such as the presence of a fluorophenyl group. These compounds exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, offering a new avenue for antipsychotic drug development (Wise et al., 1987).
Analysis and Detection of Herbicides
Studies on the detection of herbicides like dimethenamid and flufenacet, and their degradates in natural water, are critical for environmental monitoring and safety assessment. These research efforts contribute to understanding the persistence and impact of such compounds in aquatic ecosystems (Zimmerman et al., 2002).
Antimicrobial Activities of Thiazoles
The synthesis of thiazoles and their fused derivatives has been investigated for antimicrobial activities against various bacterial and fungal isolates. This research highlights the potential of thiazole-based compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Mechanism of Action
Mode of Action
It is known that the compound contains an indole scaffold, which has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to interact with multiple targets. Indole derivatives, such as this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The compound’s predicted properties, such as its boiling point of 3238±270 °C, density of 1199±006 g/cm3, and vapor pressure of 0083-0522Pa at 20-50℃, suggest that it may have good bioavailability .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the compound could potentially have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-14-19(27-21(24-14)16-5-7-17(22)8-6-16)11-12-23-20(25)13-15-3-9-18(26-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREOLDGPAHBODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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